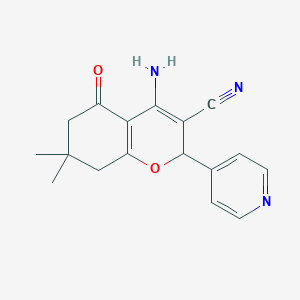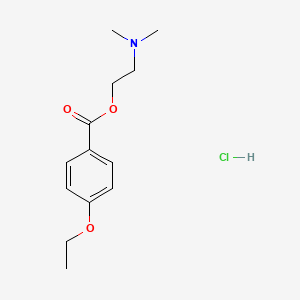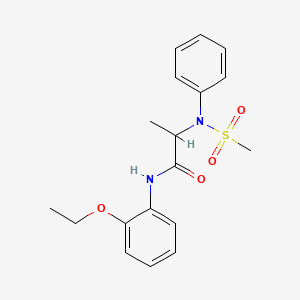![molecular formula C19H24N2OS B3973309 N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-[1-(2-thienyl)ethyl]urea](/img/structure/B3973309.png)
N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-[1-(2-thienyl)ethyl]urea
Descripción general
Descripción
N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-[1-(2-thienyl)ethyl]urea, commonly known as A771726, is a chemical compound that belongs to the class of immunosuppressive agents. It was first synthesized by scientists at Abbott Laboratories in 1995 as a potential treatment for autoimmune diseases. Since then, A771726 has been extensively studied for its therapeutic potential and mechanism of action.
Mecanismo De Acción
A771726 works by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the synthesis of pyrimidine nucleotides. By blocking this enzyme, A771726 reduces the proliferation of T cells and other immune cells, thereby suppressing the immune response. This mechanism of action is similar to that of other immunosuppressive agents such as methotrexate and mycophenolate mofetil.
Biochemical and Physiological Effects:
A771726 has been shown to reduce inflammation and joint damage in animal models of rheumatoid arthritis. It also has a beneficial effect on skin lesions in animal models of psoriasis. In humans, A771726 has been shown to reduce disease activity in patients with rheumatoid arthritis and psoriasis. However, it can also have side effects such as gastrointestinal disturbances and increased risk of infection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
A771726 is a potent and selective inhibitor of DHODH, making it a useful tool for studying the role of this enzyme in the immune response. It is also relatively stable and easy to handle, making it suitable for use in laboratory experiments. However, its immunosuppressive effects can make it difficult to interpret the results of experiments involving immune cells or animal models of disease.
Direcciones Futuras
There are several potential future directions for research on A771726. One area of interest is the development of new derivatives with improved pharmacokinetic properties or reduced side effects. Another area of interest is the investigation of A771726 in combination with other immunosuppressive agents or with drugs that target other pathways involved in the immune response. Finally, further studies are needed to understand the long-term effects of A771726 on the immune system and to identify biomarkers that can predict response to treatment.
Aplicaciones Científicas De Investigación
A771726 has been studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It works by inhibiting the proliferation of T cells, which play a key role in the immune response. A771726 has also been investigated for its potential use in organ transplantation, where it can help prevent rejection by suppressing the immune system.
Propiedades
IUPAC Name |
1-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]-3-(1-thiophen-2-ylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c1-13(2)15-8-6-9-16(12-15)19(4,5)21-18(22)20-14(3)17-10-7-11-23-17/h6-12,14H,1H2,2-5H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDCRSXTJABRGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)NC(=O)NC(C)(C)C2=CC=CC(=C2)C(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B3973226.png)

![2-(2-{[allyl(2-methylbenzyl)amino]methyl}phenoxy)acetamide](/img/structure/B3973240.png)

![1-(2,2-dimethylpropanoyl)-4-{2-[4-(1H-imidazol-1-yl)butoxy]benzyl}piperazine](/img/structure/B3973249.png)
![4-{5-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B3973252.png)
![2-{4-[1-(3-fluorobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3973271.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-nitrophenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3973279.png)
![(2R*,3R*)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B3973291.png)
![N-(4-fluoro-2-methylphenyl)-3-[1-(3-methyl-2-butenoyl)-3-piperidinyl]propanamide](/img/structure/B3973292.png)

![5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B3973306.png)

![3-[(diethylamino)methyl]-N,N-diethylbenzamide hydrochloride](/img/structure/B3973330.png)